Butanoic acid, 4-formyl-2-methoxyphenyl ester
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Overview
Description
Butanoic acid, 4-formyl-2-methoxyphenyl ester is an organic compound with a complex structure that includes a butanoic acid moiety esterified with a 4-formyl-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-formyl-2-methoxyphenyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with 4-formyl-2-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-formyl-2-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products
Oxidation: 4-carboxy-2-methoxyphenyl butanoate.
Reduction: 4-hydroxymethyl-2-methoxyphenyl butanoate.
Substitution: Various substituted phenyl butanoates depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 4-formyl-2-methoxyphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 4-formyl-2-methoxyphenyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-methyl-, 2-methoxy-4-(2-propenyl)phenyl ester: Similar ester structure but with a different substitution pattern on the phenyl ring.
Butanoic acid, 2-methyl-, ethyl ester: Similar ester structure but with a different alkyl group.
Uniqueness
Butanoic acid, 4-formyl-2-methoxyphenyl ester is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
844634-13-5 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) butanoate |
InChI |
InChI=1S/C12H14O4/c1-3-4-12(14)16-10-6-5-9(8-13)7-11(10)15-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
FWHDAFFMONQTTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
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